molecular formula C19H15BrO3 B6117042 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone

5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone

Cat. No.: B6117042
M. Wt: 371.2 g/mol
InChI Key: FXHZZCNXFXJKHA-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone, also known as BMF, is a synthetic compound that has attracted the attention of researchers in recent years due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not cause significant adverse effects in animal studies. It has been shown to reduce inflammation and oxidative stress in animal models of colitis and arthritis. This compound also has potential as a radioprotective agent, as it has been shown to protect against radiation-induced DNA damage and apoptosis.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone is a relatively stable compound that can be easily synthesized in the laboratory. It has a high purity and can be used in various assays and experiments. However, the solubility of this compound in water is limited, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of this compound for clinical use.

Future Directions

There are several areas of research that could benefit from further investigation of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone. These include:
1. Development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases.
2. Investigation of the mechanism of action of this compound and its interaction with various signaling pathways.
3. Optimization of the formulation and delivery of this compound for improved bioavailability and efficacy.
4. Evaluation of the safety and toxicity of this compound in human clinical trials.
5. Exploration of the potential use of this compound as a radioprotective agent in cancer therapy.
In conclusion, this compound is a promising synthetic compound that has potential applications in various fields, including cancer therapy, inflammation, and radioprotection. Further research is needed to fully understand its mechanism of action and optimize its formulation for clinical use.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone involves the reaction of 4-bromobenzaldehyde with 4-methoxy-3-methylbenzylamine in the presence of acetic acid, followed by cyclization using sodium acetate and glacial acetic acid. The yield of this compound can be increased by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. This compound also has potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis.

Properties

IUPAC Name

(3E)-5-(4-bromophenyl)-3-[(4-methoxy-3-methylphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO3/c1-12-9-13(3-8-17(12)22-2)10-15-11-18(23-19(15)21)14-4-6-16(20)7-5-14/h3-11H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHZZCNXFXJKHA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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